3-Ethyl-2-imine Meloxicam-d5
Description
Contextualization of Oxicam Class Non-Steroidal Anti-Inflammatory Drug (NSAID) Research
The oxicams represent a distinct class of non-steroidal anti-inflammatory drugs (NSAIDs) that are structurally derived from 4-hydroxy-1,2-benzothiazine carboxamides. nih.gov Members of this class, which include Piroxicam, Tenoxicam, and the widely used Meloxicam (B1676189), are characterized as enolic acids and are employed for their long-acting anti-inflammatory, analgesic, and antipyretic properties. taylorandfrancis.comsigmaaldrich.comdrugbank.com Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are the rate-limiting enzymes in the biosynthetic pathway of prostaglandins—key mediators of inflammation. nih.gov Oxicams are noted for being structurally different from other NSAIDs, possessing a unique binding orientation within the COX enzyme channel. nih.gov Research into this class is ongoing, with recent interest expanding beyond COX inhibition to explore their potential as inhibitors of other inflammatory targets, such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.govmdpi.com
Rationale for Meloxicam Derivatization Strategies in Chemical Biology
Meloxicam is a preferential inhibitor of COX-2 over COX-1. researchgate.net The pursuit of derivatization strategies for the meloxicam scaffold is driven by several key objectives in chemical biology and medicinal chemistry. A primary goal is to enhance its selectivity for the COX-2 enzyme, which is theoretically linked to a reduction in gastrointestinal side effects associated with COX-1 inhibition. mdpi.com Furthermore, researchers are exploring meloxicam derivatives to investigate interactions with other biological targets involved in inflammation, such as mPGES-1, which could lead to new therapeutic strategies with improved safety profiles. nih.govmdpi.com Chemical modifications are also undertaken to improve the physicochemical properties of the parent drug, such as its poor aqueous solubility, which can limit its clinical efficacy. taylorandfrancis.comnih.gov Studies on meloxicam derivatives interacting with model phospholipid membranes aim to understand how structural changes affect their behavior within biological systems. dbc.wroc.pl
Specific Academic Interest in Imine Functionalization of Meloxicam Scaffolds
The compound 3-Ethyl-2-imine Meloxicam is identified in pharmacopeial literature as "Meloxicam EP Impurity D," a process-related impurity that can arise during the synthesis of meloxicam. sigmaaldrich.comnih.gov The academic and industrial interest in this specific imine-functionalized derivative is therefore primarily rooted in the field of pharmaceutical quality control. The synthesis and characterization of this and other impurities are crucial for developing certified reference materials. sigmaaldrich.comsigmaaldrich.com These reference standards are essential for the validation of analytical methods used to detect and quantify impurities in the final active pharmaceutical ingredient (API), ensuring the purity, consistency, and safety of meloxicam formulations. ijrpb.com The thiazole (B1198619) ring and its potential for substitution, including the formation of imines, are also of fundamental interest in heterocyclic chemistry due to their presence in numerous biologically active molecules. researchgate.netnih.gov
Significance of Deuterium (B1214612) Labeling (d5) in Mechanistic and Analytical Investigations
The substitution of hydrogen atoms with their stable heavy isotope, deuterium (D), is a powerful technique in scientific research. symeres.comacs.org This modification, known as deuteration, results in a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. isowater.comwikipedia.org This difference leads to a phenomenon known as the kinetic isotope effect, where the rate of chemical reactions involving the cleavage of this bond is significantly slowed. isowater.commext.go.jp
This principle has profound implications:
Mechanistic and Pharmacokinetic Studies: Deuterium labeling is used to investigate metabolic pathways and reaction mechanisms. symeres.comacs.org By slowing metabolism at specific sites, deuterated compounds can exhibit longer biological half-lives. wikipedia.orgresearchgate.net
Analytical Investigations: Stable isotope-labeled compounds are invaluable as internal standards for quantitative analysis, particularly in mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC). symeres.comcaymanchem.com The subject compound, 3-Ethyl-2-imine Meloxicam-d5, with five deuterium atoms on the ethyl group, serves as an ideal internal standard for the precise quantification of the non-deuterated impurity, 3-Ethyl-2-imine Meloxicam. caymanchem.comscbt.com Its nearly identical chemical behavior ensures it mimics the analyte during sample preparation and analysis, while its distinct mass allows for clear differentiation and accurate measurement. researchgate.net
Identification of Current Research Gaps and Theoretical Contributions of this compound Studies
A notable research gap exists in the literature concerning the deliberate synthesis of imine derivatives of meloxicam as potential therapeutic agents. The current focus remains on their role as impurities.
The primary and most significant contribution of research into this compound is the provision of a critical analytical tool. The development and availability of this deuterated standard are essential for:
Pharmaceutical Quality Control: Enabling manufacturers to accurately monitor and control the levels of the corresponding impurity (Meloxicam Impurity D) in meloxicam API and finished products.
Drug Metabolism Studies: Facilitating the precise quantification of the imine derivative if it were identified as a metabolite of meloxicam in biological matrices. researchgate.net
Forensic and Anti-Doping Analysis: Providing a reliable standard for the detection of meloxicam and its related compounds in complex samples. researchgate.net
In essence, the study of this compound is not aimed at creating a new therapeutic agent but at refining the analytical methods that safeguard the quality and support the metabolic understanding of an existing one.
Data Tables
Physicochemical Properties of 3-Ethyl-2-imine Meloxicam and its d5-Labeled Analog
| Property | 3-Ethyl-2-imine Meloxicam | This compound |
|---|---|---|
| Alternate Name | Meloxicam EP Impurity D nih.gov | N-[(2Z)-3-(Ethyl-d5)-5-methylthiazol-2-(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide scbt.com |
| CAS Number | 1331636-17-9 lgcstandards.com | 1331635-89-2 pharmaffiliates.compharmaffiliates.com |
| Molecular Formula | C₁₆H₁₇N₃O₄S₂ lgcstandards.com | C₁₆H₁₂D₅N₃O₄S₂ scbt.compharmaffiliates.com |
| Molecular Weight | 379.45 g/mol lgcstandards.com | 384.48 g/mol scbt.compharmaffiliates.com |
| Accurate Mass | 379.066 Da lgcstandards.com | N/A |
| Purity | >95% (HPLC) lgcstandards.com | N/A |
Table of Mentioned Compounds
| Compound Name | Class/Type |
|---|---|
| This compound | Deuterated Meloxicam Derivative/Impurity Standard |
| 3-Ethyl-2-imine Meloxicam | Meloxicam Impurity |
| Meloxicam | Oxicam NSAID |
| Piroxicam | Oxicam NSAID |
| Tenoxicam | Oxicam NSAID |
| Lornoxicam | Oxicam NSAID |
| Isoxicam | Oxicam NSAID |
Properties
CAS No. |
1331635-89-2 |
|---|---|
Molecular Formula |
C16H17N3O4S2 |
Molecular Weight |
384.48 |
IUPAC Name |
4-hydroxy-2-methyl-N-[5-methyl-3-(1,1,2,2,2-pentadeuterioethyl)-1,3-thiazol-2-ylidene]-1,1-dioxo-1$l^{6} |
InChI |
InChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3/i1D3,4D2 |
InChI Key |
OMOBKXDGWGHXMU-SGEUAGPISA-N |
SMILES |
CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C |
Synonyms |
N-[(2Z)-3-(Ethyl-d5)-5-methylthiazol-2-(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Ethyl 2 Imine Meloxicam D5
Precursor Synthesis and Stereoselective Preparation of Meloxicam (B1676189) Intermediates
The synthesis of the core structure of Meloxicam is the foundational step. The common industrial synthesis of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), does not typically involve chiral centers, making stereoselectivity a non-critical factor for the main scaffold. nih.govresearchgate.net However, the principles of stereoselective synthesis are crucial in modern drug development for creating specific enantiomers where applicable. moravek.com
The primary synthesis route for Meloxicam involves the condensation of two key intermediates:
4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (or its ethyl ester).
2-amino-5-methylthiazole .
An improved one-step procedure for Meloxicam synthesis involves reacting these intermediates in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, which simultaneously distills off the ethanol (B145695) byproduct, driving the reaction to completion with yields reported as high as 92%. iaea.orggoogle.comgoogle.com Earlier methods involved longer reaction times in solvents like xylene with molecular sieves. google.comgoogle.com The synthesis of the benzothiazine intermediate itself can be achieved through methods like N-alkylation of sodium o-benzosulfimide followed by ring cleavage and closure. researchgate.net
For the target compound, 3-Ethyl-2-imine Meloxicam-d5, a deuterated precursor is required. The name N-[(2Z)-3-(Ethyl-d5 )-5-methylthiazol-2-(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide indicates that the deuterium (B1214612) atoms are located on the ethyl group. scbt.com Therefore, the synthesis requires a deuterated version of the amine precursor, which would be 2-amino-3-(ethyl-d5)-5-methylthiazole . This precursor is not commercially available and would need to be synthesized, likely by alkylating a suitable thiazole (B1198619) derivative with a deuterated ethylating agent like ethyl-d5 iodide.
Optimized Imine Formation Reactions and Reaction Kinetics for 3-Ethyl-2-imine Derivatization
The formation of the titled compound involves creating a carbon-nitrogen double bond, characteristic of an imine or, more accurately in this case, a related ylidene-carboxamide. nih.gov This is a derivatization of the core Meloxicam structure. The reaction is a condensation between a carbonyl group (or a related functional group) and a primary amine. numberanalytics.com Optimizing such reactions is critical for achieving high yields and purity. numberanalytics.comsigmaaldrich.com
Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. sigmaaldrich.com Acid catalysts like p-toluenesulfonic acid (p-TsOH) are often used to facilitate the dehydration step inherent in imine formation. scirp.org Solvent selection is also crucial; for instance, using solvents like toluene (B28343) or THF can be effective, and in some cases, solvent-free conditions can be employed to enhance atom economy. scirp.orgresearchgate.net Temperature plays a significant role; elevated temperatures can increase the reaction rate but may also lead to side products. nih.gov
The kinetics of the derivatization reaction are typically studied by monitoring the concentration of the product over time. researchgate.net This allows for the determination of the optimal reaction time to maximize yield before potential degradation occurs. A plateau in product concentration often indicates the completion of the reaction. researchgate.net
Table 1: Factors for Optimizing Imine Formation Reactions
| Parameter | Influence on Reaction | Optimization Strategy |
|---|---|---|
| Catalyst | Accelerates the reaction, typically by protonating the carbonyl group, making it more electrophilic. | Screen various acid catalysts (e.g., p-TsOH, acetic acid) to find the most effective one with minimal side reactions. numberanalytics.comscirp.org |
| Temperature | Affects the reaction rate (kinetics) and equilibrium. | Adjust temperature to find a balance between a reasonable reaction time and minimizing the formation of byproducts or decomposition. numberanalytics.comnih.gov |
| Solvent | Solubilizes reactants and can influence the reaction pathway. | Choose a solvent that allows for efficient removal of water (e.g., using a Dean-Stark apparatus with toluene) to drive the equilibrium towards the product. scirp.orgnih.gov |
| Reactant Concentration | Influences the rate of reaction according to the rate law. | Varying the stoichiometry, such as using a slight excess of the amine, can push the reaction to completion. google.com |
| Water Removal | As a byproduct, its removal shifts the reaction equilibrium towards the imine product. | Employ methods like azeotropic distillation (Dean-Stark trap) or the use of dehydrating agents (e.g., molecular sieves). google.com |
Deuteration Strategies and Regiospecific Isotopic Labeling at the d5 Position
Isotopic labeling with deuterium is a powerful tool in pharmaceutical research, often used to study reaction mechanisms or alter metabolic pathways (the kinetic isotope effect). nih.gov The target compound, this compound, has five deuterium atoms on the ethyl group. scbt.compharmaffiliates.com
The most direct strategy for achieving this specific regiospecific labeling is to use a deuterated building block in the synthesis. researchgate.net In this case, the synthesis would incorporate ethylamine-d5 or a reactive equivalent like ethyl-d5 iodide . This ensures that the deuterium atoms are precisely located at the desired ethyl group position without the need for complex and potentially non-selective hydrogen-deuterium exchange reactions on the final molecule.
General strategies for deuteration include:
Hydrogen Isotope Exchange (HIE): This involves exchanging protons for deuterons from a deuterium source like D₂O, often catalyzed by metals or acids/bases. This method can sometimes lack regiospecificity. researchgate.net
Reductive Deuteration: This involves the reduction of a suitable functional group (e.g., a double bond or carbonyl) using a deuterium source like deuterium gas (D₂) or sodium borodeuteride (NaBD₄). researchgate.net
Biocatalysis: Enzymes can be used for highly selective and asymmetric deuteration, often employing deuterated cofactors. bohrium.com
For this compound, the building block approach is superior for guaranteeing regiospecificity. The successful incorporation and location of the deuterium atoms would be confirmed using mass spectrometry, which would show a mass increase of 5 units compared to the non-deuterated analog, and NMR spectroscopy. nih.govacs.org
Isolation, Purification, and Yield Optimization Techniques for the Novel Compound
The isolation and purification of the final compound are critical for obtaining a product of high purity, which is essential for any subsequent research or application. emotion-master.eu Given the complexity of organic reactions, the crude product is often a mixture containing unreacted starting materials, byproducts, and the desired compound. rsc.org
Commonly employed purification techniques include:
Crystallization: This is an effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent at a high temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solvent. The choice of solvent is crucial. rochester.edu For Meloxicam itself, recrystallization from solvents like tetrahydrofuran (B95107) (THF) is used to achieve high purity. google.com
Chromatography: Techniques like flash column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. jocpr.com HPLC, in particular, offers high resolution for separating closely related impurities. jocpr.com
Solvent Extraction: This technique separates compounds based on their different solubilities in two immiscible liquids, often used in the initial workup phase to remove inorganic salts or highly polar/nonpolar impurities. rsc.org
Yield optimization is a continuous effort throughout the synthetic process. moravek.com It involves more than just the main reaction step. Careful handling during workup, such as thorough rinsing of glassware to ensure complete transfer of the product, and optimizing purification steps to minimize loss, are essential. rochester.edu Monitoring the reaction to stop it at the point of maximum product formation before degradation begins can also significantly improve the isolated yield. rochester.edu
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| Crystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Can yield very pure material, scalable, cost-effective for the final purification of solids. | Final purification of the solid crude product. google.com |
| Flash Chromatography | Separation based on polarity, using pressure to speed up solvent flow through a silica (B1680970) gel column. | Faster than traditional column chromatography, good for separating major components. | Primary purification of the crude reaction mixture. researchgate.net |
| HPLC (Preparative) | High-resolution separation based on polarity using high pressure to push the mobile phase through a packed column. | Excellent separation of closely related compounds and isomers, high purity achievable. | Final purification of high-value compounds or removal of persistent impurities. rsc.org |
| Solvent Extraction | Partitioning of a compound between two immiscible liquid phases based on its relative solubility. | Simple, fast, and effective for initial cleanup and separating compounds with large polarity differences. | Initial workup of the reaction mixture to remove inorganic salts or byproducts. rsc.org |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to pharmaceutical synthesis is crucial for minimizing environmental impact and improving process efficiency. instituteofsustainabilitystudies.comwisdomgale.com The synthesis of this novel compound can be designed or refined to be more sustainable. mdpi.com
Key green chemistry principles applicable to this synthesis include:
Waste Prevention: Designing syntheses to produce minimal waste is paramount. instituteofsustainabilitystudies.com One-pot reactions or telescopic syntheses, where intermediates are not isolated, can significantly reduce waste. nih.govacs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Condensation reactions, like the one used to form Meloxicam, are inherently less atom-economical because they produce a byproduct (e.g., water or ethanol). However, using catalytic rather than stoichiometric reagents improves atom economy.
Use of Safer Solvents: The choice of solvent is a major contributor to the environmental footprint. Replacing hazardous solvents like xylene or dichloromethane (B109758) with safer alternatives such as water, ethanol, or supercritical fluids is a key goal. instituteofsustainabilitystudies.commdpi.com The use of DMSO in improved Meloxicam synthesis is common, but its recovery and disposal must be managed carefully. google.com
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. wisdomgale.com Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption compared to conventional heating.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. mdpi.com An innovative Meloxicam synthesis uses a heterogeneous catalyst (ZnCl₂ on montmorillonite (B579905) K10 clay), which can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. iaea.orgresearchgate.net
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis of this compound |
|---|---|
| 1. Waste Prevention | Employing a one-step synthesis for the core scaffold to minimize waste from intermediate isolation steps. iaea.org |
| 2. Atom Economy | While the final condensation step has inherent limitations, optimizing reaction yield maximizes the efficiency of reactant use. |
| 3. Less Hazardous Synthesis | Using a heterogeneous, recyclable catalyst instead of corrosive or toxic reagents. researchgate.net |
| 4. Safer Solvents & Auxiliaries | Exploring greener solvents to replace traditional organic solvents like xylene or DMSO where feasible. mdpi.com |
| 5. Design for Energy Efficiency | Investigating lower temperature catalytic cycles or alternative energy sources like microwave irradiation to reduce energy consumption. wisdomgale.com |
| 7. Use of Renewable Feedstocks | While not immediately obvious for this synthesis, this principle encourages sourcing starting materials from renewable biomass where possible. wisdomgale.com |
By integrating these principles, the synthesis of this compound can be performed in a more environmentally and economically sustainable manner.
Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 2 Imine Meloxicam D5
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. For 3-Ethyl-2-imine Meloxicam-d5, HRMS provides definitive evidence of its molecular formula and offers insights into the stability of its different structural motifs.
Molecular Formula Confirmation:
The molecular formula of this compound is C₁₆H₁₂D₅N₃O₄S₂. pharmaffiliates.comscbt.com The exact mass of the protonated molecule, [M+H]⁺, can be calculated and then compared with the experimentally determined value from HRMS. The high accuracy of the mass measurement, typically within a few parts per million (ppm), allows for the confident assignment of the elemental composition, confirming the incorporation of five deuterium (B1214612) atoms.
Table 1: Theoretical and Observed Mass Data for this compound
| Ion Species | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 385.1058 | Value would be determined experimentally | < 5 ppm |
| [M+Na]⁺ | 407.0877 | Value would be determined experimentally | < 5 ppm |
Note: Observed m/z and Mass Accuracy are hypothetical values as experimental data is not publicly available. The theoretical m/z is calculated based on the molecular formula C₁₆H₁₂D₅N₃O₄S₂.
Fragment Analysis:
Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion, providing a characteristic fragmentation pattern that serves as a structural fingerprint. The fragmentation of this compound is expected to be analogous to its non-deuterated counterpart and other meloxicam-related structures. rsc.org Key fragmentation pathways likely involve the cleavage of the amide bond, the thiazole (B1198619) ring, and the benzothiazine core. The presence of the d5-ethyl group will result in a characteristic mass shift in fragments containing this moiety.
Table 2: Plausible HRMS/MS Fragmentation of [M+H]⁺ of this compound
| Proposed Fragment Structure | Fragment Formula | Theoretical m/z |
| [M+H - C₂D₅N]⁺ | C₁₄H₈N₂O₄S₂ | 352.04 |
| [Benzothiazine core]⁺ | C₉H₇N₂O₄S₂ | 287.01 |
| [Thiazole imine moiety]⁺ | C₇H₅D₅N₂O | 146.12 |
| [Ethyl-d5 thiazole]⁺ | C₅H₂D₅NS | 121.09 |
Note: The fragmentation pattern is proposed based on known fragmentation of meloxicam (B1676189) and its derivatives. rsc.org The m/z values are calculated based on the proposed fragment formulas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Proton and Carbon Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. A combination of 1D and 2D NMR techniques allows for the assignment of all proton and carbon signals, provides information on the connectivity of atoms, and helps to establish the stereochemistry of the molecule.
1H NMR and 13C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound would be complex, reflecting the intricate arrangement of aromatic and heterocyclic rings. The d5-label on the ethyl group simplifies the ¹H NMR spectrum in that region by removing the proton signals of the ethyl group. The chemical shifts can be predicted based on data from related N-alkylated meloxicam derivatives and other similar heterocyclic systems. royalsocietypublishing.orgdiva-portal.orgbeilstein-journals.org
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.1 | m |
| Thiazole-H | ~6.9 | s |
| N-CH₃ | ~3.1 | s |
| C-CH₃ (thiazole) | ~2.4 | s |
| OH | ~13.0 | br s |
Note: Chemical shifts are predicted based on analogous compounds and are solvent-dependent. royalsocietypublishing.orgbeilstein-journals.org The ethyl group protons are absent due to deuteration.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~167 |
| C=N | ~165 |
| Aromatic/Thiazole C | 110 - 155 |
| N-CH₃ | ~38 |
| C-CH₃ (thiazole) | ~18 |
| N-CD₂-CD₃ | ~45 |
| N-CD₂-CD₃ | ~14 |
Note: Chemical shifts are predicted based on analogous compounds and are solvent-dependent. royalsocietypublishing.orgbeilstein-journals.org The signals for the deuterated carbons would be observable in ¹³C NMR but may be broader and have a lower intensity.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, primarily within the aromatic rings, helping to assign the spin systems of the benzothiazine moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be instrumental in assigning the carbon signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. columbia.edu It is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule, for instance, by showing correlations from the N-methyl protons to carbons in the benzothiazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. It would be key in confirming the (Z)-stereochemistry around the imine double bond by observing a spatial correlation between the N-CH₂ protons (of the ethyl group) and the protons of the benzothiazine ring.
Deuterium NMR (²H NMR) for Isotopic Purity and Labeling Confirmation
²H NMR spectroscopy is a direct method to confirm the presence and location of deuterium atoms in a molecule. pharmaffiliates.com A ²H NMR spectrum of this compound would be expected to show a signal corresponding to the d5-ethyl group. The chemical shift in the ²H spectrum is analogous to the ¹H spectrum. pharmaffiliates.com The integration of this signal can be used to determine the isotopic purity of the compound. For this analysis, the sample is typically dissolved in a non-deuterated solvent.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Table 5: Expected Vibrational Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| O-H stretch | ~3400-3500 (broad) | IR |
| Aromatic C-H stretch | ~3000-3100 | IR, Raman |
| Aliphatic C-H stretch (CH₃) | ~2920-2980 | IR, Raman |
| C=O stretch (amide) | ~1650-1670 | IR, Raman |
| C=N stretch (imine) | ~1620-1640 | IR, Raman |
| Aromatic C=C stretch | ~1500-1600 | IR, Raman |
| S=O stretch (sulfone) | ~1300-1350 and ~1150-1180 | IR, Raman |
| C-D stretch | ~2100-2250 | IR, Raman |
Note: Wavenumbers are approximate and based on typical values for these functional groups and data from meloxicam. wjpmr.comresearchgate.net
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination (if applicable)
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be obtained, this technique would precisely determine bond lengths, bond angles, and the conformation of the molecule. It would also unequivocally establish the (Z)-stereochemistry of the imine bond.
While no specific crystallographic data for this compound is available, data for the parent drug, meloxicam, has been reported. ptfarm.pl This data reveals a planar conformation stabilized by intramolecular hydrogen bonding. It is plausible that this compound would adopt a similar conformation in the solid state. However, without experimental data, this remains a hypothesis.
Computational and Quantum Chemical Investigations of 3 Ethyl 2 Imine Meloxicam D5
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Ethyl-2-imine Meloxicam-d5, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would provide fundamental insights into its reactivity and electronic properties. researchgate.net These calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the sulfonyl and carbonyl groups, along with the nitrogen atoms, are expected to be regions of high electron density (negative potential), while the hydrogen atoms and regions near the deuterated ethyl group would exhibit positive potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding. researchgate.net
Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and interactions with their environment. researchgate.net An MD simulation of this compound, typically performed in a solvent box (e.g., water) over a timescale of nanoseconds, would reveal its stable conformations and the dynamics of its flexible regions, such as the ethyl group and the orientation of the thiazole (B1198619) ring relative to the benzothiazine core. mdpi.com
The simulation would track the trajectory of each atom, allowing for the analysis of root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations are invaluable for understanding how the molecule behaves in a biological context, for instance, how it might adapt its shape upon approaching a protein binding site. dergipark.org.tr The interaction with solvent molecules, particularly the formation and breaking of hydrogen bonds, can also be quantified. nih.gov
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | GROMOS, AMBER, or CHARMM | Defines the potential energy function for all atoms and bonds. |
| Solvent Model | TIP3P or SPC/E Water | Simulates an aqueous physiological environment. |
| Simulation Time | 50-100 ns | Duration of the simulation to ensure adequate sampling of conformational space. |
| Temperature | 300 K | Simulates physiological temperature. |
In Silico Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)
Computational methods can predict the spectroscopic signatures of a molecule, which are essential for its experimental identification.
Nuclear Magnetic Resonance (NMR): The 1H and 13C NMR chemical shifts of this compound can be predicted using DFT calculations. nih.gov A key feature would be the absence of signals in the 1H NMR spectrum corresponding to the ethyl group, which would be replaced by characteristic signals in a 2H (deuterium) NMR spectrum. The 13C NMR spectrum would show shifts for the carbons bonded to deuterium (B1214612) (C-D) that are slightly upfield compared to their non-deuterated (C-H) counterparts, a phenomenon known as the deuterium isotope effect on carbon chemical shifts. irb.hr
Infrared (IR): The IR spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict these vibrational frequencies. plos.org The most significant difference between the IR spectrum of this compound and its non-deuterated analog would be the appearance of C-D stretching and bending frequencies. C-D stretching vibrations are expected around 2100-2250 cm-1, which is significantly lower than the typical C-H stretching region (2850-3000 cm-1) due to the heavier mass of deuterium. ajchem-a.com
UV-Vis: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). The absorption maxima (λmax) are related to the electronic excitations from occupied to unoccupied orbitals. The UV-Vis spectrum is primarily influenced by the conjugated π-system of the benzothiazine and thiazole rings and is not expected to be significantly altered by the deuterium substitution on the saturated ethyl group.
Table 3: Predicted Characteristic Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value/Region |
|---|---|---|
| 1H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm |
| 13C NMR | C-D Carbons of Ethyl Group | Slightly upfield shift relative to non-deuterated analog |
| IR | C-D Stretch | 2100 - 2250 cm-1 |
| IR | C=O Stretch | ~1680 cm-1 |
Molecular Docking and Ligand-Target Interaction Modeling (e.g., Cyclooxygenase Enzymes in vitro)
Given that the parent compound, meloxicam (B1676189), is a well-known inhibitor of cyclooxygenase (COX) enzymes, particularly with selectivity for COX-2, it is scientifically pertinent to model the interaction of this compound with these enzymes. ijpsjournal.commdpi.com Molecular docking simulations would be used to predict the binding pose and affinity of the compound within the active sites of COX-1 and COX-2. researchgate.net
The docking results would likely show that the molecule binds in a similar fashion to meloxicam, with the benzothiazine core occupying the main channel of the enzyme's active site. nih.gov Key interactions would likely involve hydrogen bonds between the molecule's hydroxyl and sulfonyl oxygen atoms and residues like Ser530 and Tyr385 in COX-2. nih.gov The thiazole ring and the deuterated ethyl group would likely engage in hydrophobic interactions with nonpolar residues in a side pocket of the active site. The deuteration of the ethyl group is not expected to significantly alter the binding affinity (docking score) compared to its non-deuterated counterpart, as this is primarily governed by electronic and steric interactions rather than atomic mass. ajchem-a.com
Table 4: Illustrative Molecular Docking Results against COX Enzymes
| Target Enzyme | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| COX-2 | This compound | -9.5 | Ser530, Tyr385, Arg120, Val523 |
| COX-2 | Meloxicam (Reference) | -9.2 ajchem-a.com | Ser530, Tyr385, Arg120, Val523 |
| COX-1 | This compound | -7.8 | Arg120, Tyr355 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biochemical Activities
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com To build a QSAR model for the hypothetical biochemical activities of this compound, one would first need a dataset of structurally related compounds with measured activities (e.g., COX-2 inhibition). psu.edu
For this compound, a variety of molecular descriptors would be calculated to quantify its structural, physicochemical, and electronic properties. These descriptors fall into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment). pcbiochemres.com A mathematical model would then be generated to establish a correlation between these descriptors and the observed activity. While a specific QSAR model cannot be built without an activity dataset, we can identify the key descriptors that would likely be relevant for predicting its anti-inflammatory potential.
Analysis of Deuterium Isotope Effects on Vibrational Frequencies and Bonding Energies
The primary difference between this compound and its non-deuterated analog lies in the five deuterium atoms on the ethyl group. This isotopic substitution has predictable effects on vibrational frequencies and bond energies, which can be precisely analyzed using quantum chemical calculations. ajchem-a.com
The most pronounced effect is on the vibrational frequencies involving the deuterium atoms. Because deuterium is approximately twice as heavy as protium (B1232500) (hydrogen), the C-D bond has a lower zero-point vibrational energy than a C-H bond. This leads to a significant decrease (a redshift) in the frequencies of C-D stretching and bending modes in the calculated IR spectrum. ajchem-a.com This difference is a direct consequence of the mass difference in the harmonic oscillator model of a chemical bond.
The change in zero-point energy also means that the C-D bond is effectively stronger and requires more energy to break than a C-H bond. This phenomenon is the basis of the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-H bond are slower when hydrogen is replaced by deuterium. If the ethyl group of this molecule is a site of metabolic transformation (e.g., hydroxylation by cytochrome P450 enzymes), the presence of deuterium could slow down its metabolism, a strategy sometimes used in drug design to improve pharmacokinetic properties. Multi-component quantum mechanics methods can offer a more detailed analysis of these nuclear quantum effects. nih.govresearchgate.net
Table 6: Comparison of Calculated Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | C-H Frequency (cm-1) (Typical) | C-D Frequency (cm-1) (Predicted) | Approximate Ratio (νCH / νCD) |
|---|---|---|---|
| Symmetric Stretch | ~2870 | ~2140 | ~1.34 |
| Asymmetric Stretch | ~2960 | ~2225 | ~1.33 |
Molecular and Biochemical Interaction Studies of 3 Ethyl 2 Imine Meloxicam D5 in Vitro Models
Enzyme Kinetic Inhibition Studies (e.g., COX-1 and COX-2 Selective Inhibition Mechanisms in vitro)
No public data exists detailing the enzyme kinetic inhibition properties of 3-Ethyl-2-imine Meloxicam-d5. Research has not been published on its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), nor on the mechanisms and selectivity of such inhibition.
Ligand-Protein Binding Characterization (e.g., Serum Albumin Binding)
There are no available studies characterizing the binding affinity or interaction of this compound with serum albumin or other proteins.
Membrane Interaction Studies with Model Phospholipid Bilayers
Information regarding the interaction of this specific compound with model phospholipid bilayers is absent from the scientific literature.
Calometric Analysis of Lipid Phase Transitions
No calorimetric data has been published to characterize the effect of this compound on the phase transitions of lipid membranes.
Fluorescence Spectroscopy for Membrane Penetration and Localization
There are no fluorescence spectroscopy studies available that describe the penetration, localization, or behavior of this compound within model membranes.
Enzymatic Biotransformation and Metabolite Identification in Hepatic Microsomal Systems (e.g., CYP450-mediated pathways)
No studies on the biotransformation of this compound by hepatic microsomes, including any involvement of Cytochrome P450 (CYP450) enzymes, have been made public. Consequently, no metabolites have been identified.
Advanced Analytical Methodologies for 3 Ethyl 2 Imine Meloxicam D5
Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Purity Assessment and Quantitative Analysis
The assessment of purity and the quantitative analysis of 3-Ethyl-2-imine Meloxicam-d5 rely heavily on the separation power of HPLC and UPLC. These techniques are fundamental for separating the target compound from the parent drug (meloxicam), its non-deuterated counterpart, and other related impurities. europa.eu
Method development for this specific compound would start with the established methods for meloxicam (B1676189) and adapt them based on the structural modifications. The "3-Ethyl-2-imine" group introduces changes in polarity and molecular interactions compared to meloxicam, which necessitates careful optimization of chromatographic conditions.
Key Method Development Considerations:
Stationary Phase: Reversed-phase columns, particularly C18, are most common for meloxicam analysis and would be the primary choice. nih.govikm.mk The specific brand and model, such as Develosil ODS HG-5 or LiChrospher 100 RP-18, would be selected based on desired selectivity. nih.govikm.mk
Mobile Phase: A typical mobile phase for meloxicam consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). nih.govijper.org The pH of the aqueous phase is a critical parameter, often adjusted to around 3.0-4.0 to ensure the compound is in a single ionic form, leading to sharp, symmetrical peaks. nih.govijper.org The ratio of organic to aqueous phase would be optimized in either an isocratic or gradient elution mode to achieve adequate separation from closely related impurities. actamedicamarisiensis.ro
Detection: UV detection is standard for meloxicam, with wavelengths typically set around 268 nm, 355 nm, or 362 nm for optimal response. nih.govglobalresearchonline.netbioline.org.br A photodiode array (PDA) detector is often used during method development to assess peak purity and identify the optimal detection wavelength. rasayanjournal.co.in
UPLC Advantages: UPLC, utilizing sub-2 µm particle columns, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method for this compound would provide superior separation efficiency, which is critical for resolving it from other trace-level impurities. rasayanjournal.co.in
Interactive Table 1: Typical HPLC/UPLC Parameters for Analysis of Meloxicam and its Derivatives
| Parameter | Typical HPLC Conditions | Typical UPLC Conditions | Rationale/Considerations |
|---|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) nih.govresearchgate.net | Phenyl or C18 (e.g., 100 x 2.1 mm, 1.7 µm) rasayanjournal.co.in | C18 offers good hydrophobic retention. Phenyl columns can offer alternative selectivity for aromatic compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.4) (60:40 v/v) nih.gov | Acetonitrile:Triethanolamine (50:50 v/v) rasayanjournal.co.in | pH control is crucial for peak shape. Acetonitrile is a common organic modifier. |
| Flow Rate | 1.0 mL/min nih.gov | 0.5 mL/min rasayanjournal.co.in | Adjusted for column dimensions and particle size to maintain optimal efficiency. |
| Detection | UV at 268 nm or 355 nm nih.govbioline.org.br | PDA Detector (e.g., 210-400 nm) rasayanjournal.co.in | Wavelength selected for maximum absorbance. PDA allows for purity checks. |
| Retention Time | Typically 2-6 minutes nih.govijper.org | Typically 1-4 minutes rasayanjournal.co.in | Dependent on exact conditions; UPLC provides faster elution. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants or Derivatized Forms
GC-MS is generally not the primary method for analyzing non-volatile and thermally labile compounds like meloxicam and its derivatives. Direct analysis would likely lead to degradation in the hot injector port. However, GC-MS can be a valuable tool in specific scenarios:
Analysis of Volatile Degradants: If the degradation of this compound is suspected to produce smaller, more volatile molecules, a headspace or thermal desorption GC-MS method could identify these products.
Derivatization: To make the compound suitable for GC analysis, a chemical derivatization step can be employed. This involves reacting the non-volatile analyte with a reagent to create a more volatile and thermally stable derivative. For meloxicam-related structures, silylation is a common derivatization technique that replaces active hydrogens (like those on hydroxyl or amine groups) with trimethylsilyl (B98337) (TMS) groups. While not a routine method for this compound, it could be used for specific structural elucidation studies.
Metabolomic Studies: In broader metabolomic studies, GC-MS is used to analyze changes in endogenous small molecules, such as fatty acids, in response to a drug. For instance, studies have used GC-MS to investigate the effects of meloxicam on fatty acid profiles in inflammatory cell models. plos.org This approach, however, analyzes the biological response to the drug rather than the drug molecule itself.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
LC-MS/MS is the gold standard for the trace-level quantification of drugs and their metabolites in complex biological matrices. mdpi.com For this compound, which is itself an isotopically labeled standard, LC-MS/MS is the intended analytical platform for its use in pharmacokinetic or metabolic studies of a related, unlabeled analyte.
Key Applications and Techniques:
High Sensitivity and Selectivity: The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based selection and fragmentation provides unparalleled sensitivity and selectivity. This allows for the detection and quantification of the analyte at nanogram or even picogram per milliliter levels in matrices like plasma, urine, or oral fluid. mdpi.comnih.gov
Metabolite Identification: LC-MS/MS is a powerful tool for identifying metabolites. researchgate.net In studies of meloxicam, major metabolites like 5-hydroxy methyl meloxicam and 5-carboxy meloxicam are identified by the characteristic mass shift from the parent drug. jmb.or.krijbiotech.com An LC-MS/MS method would be able to distinguish this compound from its potential metabolites by their unique mass-to-charge ratios (m/z).
Multiple Reaction Monitoring (MRM): For quantitative analysis, LC-MS/MS is typically operated in MRM mode. In this mode, the first quadrupole isolates a specific parent ion (the "precursor ion" corresponding to the protonated molecule [M+H]+ of the analyte), which is then fragmented in a collision cell. The third quadrupole then isolates a specific fragment ion (the "product ion"). This highly specific precursor-to-product ion transition is monitored, filtering out background noise and ensuring accurate quantification. For this compound, with a molecular weight of 384.48, a specific MRM transition would be developed for its quantification. pharmaffiliates.com
Isotope Ratio Mass Spectrometry for Deuterium (B1214612) Abundance Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the precise ratio of stable isotopes in a sample, such as the 2H/1H (deuterium/hydrogen) ratio. nih.gov While LC-MS/MS uses the mass difference of the deuterated standard for quantification, IRMS is used to verify the isotopic purity and deuterium abundance of the this compound standard itself.
Key Aspects of IRMS Analysis:
Verification of Isotopic Enrichment: For a deuterated standard to be effective, its isotopic enrichment must be high and accurately known. IRMS can determine the percentage of deuterium at specific positions or in the molecule as a whole with very high precision. acs.org
Combustion and Gas Analysis: Typically, the sample is combusted to convert it into simple gases (like H2). nih.gov These gases are then introduced into the mass spectrometer, which is designed to measure the ratios of isotopic masses (e.g., m/z 2 and 3 for H2 gas) with extreme precision. wikidoc.org
Quality Control: This analysis is a critical quality control step in the synthesis of isotopically labeled standards. It ensures that the standard has the correct level of deuteration and is free from significant amounts of the unlabeled (d0) version, which could interfere with the accuracy of quantitative studies. While the large mass difference from deuterium labeling can cause a slight isotope effect, this is generally not a concern at the tracer doses used in clinical pharmacology. nih.gov
Validation of Analytical Methods for Accuracy, Precision, and Robustness in Complex Matrices (e.g., in vitro biological samples)
Before any analytical method can be used for routine analysis, it must undergo a rigorous validation process to ensure it is reliable, reproducible, and fit for its intended purpose. globalresearchonline.net This is especially critical for methods used to analyze samples from biological matrices, which are inherently complex and variable. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA). bioline.org.brnih.gov
Core Validation Parameters:
Accuracy: This measures the closeness of the experimental value to the true value. It is typically assessed by analyzing samples (e.g., plasma) spiked with a known concentration of the analyte and calculating the percent recovery. globalresearchonline.net
Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability (Intra-day precision): The precision of the assay under the same operating conditions over a short interval of time. globalresearchonline.net
Intermediate Precision (Inter-day precision): The precision of the assay on different days, with different analysts, or on different equipment. globalresearchonline.net
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. globalresearchonline.net
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a specific range. nih.govglobalresearchonline.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. bioline.org.br
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. bioline.org.br
Matrix Effect: For LC-MS/MS methods, this evaluates the suppression or enhancement of the analyte's signal due to co-eluting components from the biological matrix. nih.gov
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). globalresearchonline.netmdpi.com
Interactive Table 2: Typical Acceptance Criteria for Method Validation in a Bioanalytical Assay
| Validation Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Accuracy | Mean value should be within ±15% of the nominal concentration (±20% at LLOQ). | globalresearchonline.netmdpi.com |
| Precision (RSD/CV) | Should not exceed 15% (20% at LLOQ). | globalresearchonline.netmdpi.com |
| Linearity (Correlation Coefficient) | r² ≥ 0.99 | actamedicamarisiensis.ro |
| Matrix Effect | Coefficient of variation of the IS-normalized matrix factor should be ≤15%. | nih.gov |
| Stability (Freeze-Thaw, Bench-Top) | Mean concentration should be within ±15% of the nominal concentration. | mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Determinants of Activity for 3 Ethyl 2 Imine Meloxicam D5
Impact of Imine Moiety on Receptor Binding Affinity and Selectivity
In the parent compound meloxicam (B1676189), the 4-hydroxy-1,2-benzothiazine scaffold is linked to a 5-methyl-1,3-thiazol-2-yl group via a carboxamide (-C(=O)NH-) linkage. nih.gov This amide group is a critical feature for its interaction with the COX enzyme. In 3-Ethyl-2-imine Meloxicam-d5, this is replaced by an imine moiety (-C(=N)-). nih.gov
The amide group in meloxicam is capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O). These interactions are crucial for anchoring the ligand within the active site of the COX enzyme. The switch to an imine group fundamentally alters this hydrogen bonding potential. The imine nitrogen can act as a hydrogen bond acceptor, but it lacks the hydrogen donor capability of the amide. This change would likely lead to a different binding orientation and affinity within the receptor.
Interestingly, studies on the metabolism of meloxicam have proposed the formation of an intermediate containing an imine bond during the scission of the thiazole (B1198619) ring. nih.govacs.org The reduction of this imine bond has been observed, indicating that such a functional group is metabolically recognized. acs.org However, having an imine as part of the core structure, as in this compound, would present a different initial binding hypothesis compared to the established interactions of meloxicam.
Influence of Ethyl Substitution at Position 3 on Conformational Flexibility and Ligand-Target Interactions
The parent compound, meloxicam, features a methyl group on the nitrogen atom of the benzothiazine ring system (position N-2). nih.gov In this compound, this is replaced by an ethyl group. scbt.comnih.gov This seemingly minor substitution can have significant consequences for the molecule's interaction with its target.
Steric Hindrance: The ethyl group is larger than the methyl group, which can introduce steric hindrance. This could either prevent the molecule from fitting into the binding site as effectively as meloxicam or, conversely, promote a more favorable, tighter binding conformation by interacting with a specific hydrophobic pocket.
Lipophilicity: The addition of a -CH2- unit increases the lipophilicity of the molecule. This can influence its absorption, distribution, membrane permeability, and binding to hydrophobic sub-pockets within the COX enzyme. nih.gov
Conformational Flexibility: The ethyl group has more rotational freedom than a methyl group. This increased conformational flexibility might allow the molecule to adopt a wider range of shapes, potentially enabling it to adapt better to the topology of the enzyme's active site.
Role of Deuterium (B1214612) Labeling (d5) in Modulating Metabolic Pathways and Kinetic Isotope Effects
This compound is a deuterated isotopologue, with five deuterium atoms replacing the hydrogen atoms on the N-ethyl group. scbt.com The primary purpose of deuterium substitution in drug design is often to alter the rate of metabolism through the kinetic isotope effect (KIE).
The C-D bond is significantly stronger than a C-H bond. If the cleavage of a C-H bond on the ethyl group is a rate-determining step in the metabolism of the non-deuterated compound, replacing it with a C-D bond will slow down this metabolic process. Meloxicam is primarily metabolized by the liver enzymes CYP2C9 (major) and CYP3A4 (minor). wikipedia.orgnih.gov While the main metabolic pathway for meloxicam is the hydroxylation of the 5-methyl group on the thiazole ring, metabolism can also occur at other sites. researchgate.netdiva-portal.org
If the N-ethyl group of the derivative were a substrate for these CYP enzymes, the deuterium labeling would be expected to:
Increase the metabolic stability of the compound.
Prolong the drug's half-life in the body.
This strategy has been explored for other pharmaceuticals to improve their pharmacokinetic profiles. medchemexpress.com
Comparative Analysis of this compound with Parent Meloxicam and Other Derivatives
The structural modifications of this compound can be best understood by comparing it to meloxicam and related compounds like sudoxicam (B611048) and the 4'-isomer of meloxicam.
| Compound | Key Structural Feature(s) | Known Impact on Activity |
| Meloxicam (Parent) | N-methyl on benzothiazine; Amide linker; 5-methyl on thiazole. nih.gov | Preferential COX-2 inhibitor. oup.com |
| This compound | N-ethyl-d5 on benzothiazine; Imine linker; 5-methyl on thiazole. scbt.comnih.gov | Predicted altered binding and metabolism. |
| Sudoxicam | Identical to meloxicam but lacks the 5-methyl group on the thiazole ring. acs.org | Associated with hepatotoxicity, unlike meloxicam. acs.org |
| Meloxicam 4'-Isomer | Methyl group is at position 4 of the thiazole ring, not position 5. oup.com | Loses selectivity for COX-2; becomes more COX-1 selective. oup.com |
This comparison highlights how sensitive the biological activity is to subtle structural changes. The lack of a methyl group on the thiazole in sudoxicam leads to a different metabolic fate and toxicity profile. nih.govacs.org The simple positional change of this methyl group in the 4'-isomer reverses the COX-2 selectivity. oup.com Therefore, the combination of an N-ethyl group and an imine linker in this compound is expected to result in a unique pharmacological profile, distinct from that of meloxicam.
Derivation of Structural Features Critical for Desired Biochemical Responses
Based on the analysis of meloxicam and its derivatives, several structural features are critical for achieving a desired biochemical response, such as potent and selective COX-2 inhibition:
The Enolic 4-Hydroxy Benzothiazine Core: The acidic enol group is a common feature in oxicam-class NSAIDs and is vital for chelating with key residues in the active site of COX enzymes.
The Amide Linker: The specific geometry and hydrogen-bonding capacity of the amide linkage in meloxicam are finely tuned for optimal interaction with the COX active site. The substitution with an imine group represents a significant departure that would likely alter binding affinity and selectivity.
Substitution on the Thiazole Ring: The presence and position of the methyl group on the thiazole ring are paramount for COX-2 selectivity and for directing metabolism away from more toxic pathways. oup.comnoahrflynn.com The 5-methyl group of this compound retains this potentially favorable feature.
The N-Alkyl Group: The size and nature of the alkyl group on the benzothiazine nitrogen influence steric and electronic properties. While meloxicam's N-methyl is established, the N-ethyl group in the derivative could modify its fit and interaction within the enzyme.
Future Research Perspectives and Methodological Advancements
Exploration of Additional Chemical Modifications and Analog Synthesis Based on 3-Ethyl-2-imine Meloxicam-d5 Core
The this compound structure offers a foundational template for the synthesis of novel analogs with potentially enhanced or unique biological activities. Research into meloxicam (B1676189) and its derivatives has demonstrated that modifications to the 1,2-benzothiazine scaffold and the thiazole (B1198619) carboxamide moiety can significantly influence their pharmacological profiles. mdpi.comnih.gov For instance, replacing the thiazole carboxamide moiety with a benzoyl group has been shown to enhance the analgesic activity of related compounds. mdpi.com
Future synthetic efforts could focus on several key areas:
Modification of the Ethyl Group: The deuterated ethyl group could be replaced with other short-chain alkyl or functionalized alkyl groups to probe structure-activity relationships.
Substitution on the Benzothiazine Ring: Introducing various substituents on the aromatic ring of the 1,2-benzothiazine core could modulate lipophilicity, metabolic stability, and target-binding affinity.
Alterations to the Imine Linkage: The imine bond itself could be a target for modification, such as reduction to an amine or replacement with other linking groups, to explore the impact on the compound's three-dimensional structure and biological interactions.
A patent describing the synthesis of meloxicam highlights a method involving the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide with 2-amino-5-methylthiazole. google.com This synthetic route could be adapted for the creation of new analogs based on the this compound core. The synthesis of new meloxicam derivatives has been reported, providing a basis for these proposed modifications. mdpi.comnih.govresearchgate.net
Table 1: Potential Chemical Modifications on the this compound Core
| Modification Site | Potential Modifications | Rationale |
| Ethyl Group | Methyl, Propyl, Fluoroalkyl | Investigate the influence of alkyl chain length and electron-withdrawing groups on activity. |
| Benzothiazine Ring | Halogens, Methoxy, Nitro | Modulate electronic properties and metabolic stability. |
| Imine Linkage | Amine, Amide | Alter the conformational flexibility and hydrogen bonding potential. |
| Thiazole Ring | Different substituents | Explore the impact on target selectivity and potency. |
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation (e.g., Proteomics in vitro)
To gain a deeper understanding of the biological effects of this compound and its potential analogs, the integration of multi-omics approaches is crucial. While the primary mechanism of meloxicam is the inhibition of cyclooxygenase (COX) enzymes, it may possess other biological activities. mdpi.com A study on meloxicam revealed its ability to enhance the antioxidant properties of albumin and prevent protein oxidation and glycation in vitro. mdpi.comnih.gov This suggests that meloxicam and its derivatives could have broader effects on the proteome.
In vitro proteomics studies could be employed to:
Identify novel protein targets of this compound beyond COX enzymes.
Elucidate downstream signaling pathways affected by the compound.
Compare the proteomic profiles of cells treated with this compound versus its non-deuterated counterpart and meloxicam to understand the impact of deuteration and the ethyl-imine modification.
Research on novel oxicam analogues has shown that they can modulate the expression of various proteins involved in inflammation and cancer, such as chemokines and heat shock proteins. researchgate.net This highlights the potential for proteomics to uncover the multifaceted actions of these compounds.
Development of Advanced In Vitro Models for Deeper Molecular Understanding
Advancements in in vitro models provide powerful tools to investigate the molecular mechanisms of compounds like this compound in a controlled environment.
Cell-Based Assays: A variety of cell lines have been utilized to study the effects of meloxicam and its analogs. These include:
Cancer Cell Lines: Amelanotic (C32) and melanotic (COLO 829) melanoma cells, as well as colorectal adenocarcinoma cell lines (HCT 116, Caco-2), have been used to investigate the anti-neoplastic properties of oxicams. researchgate.netmdpi.com
Endothelial Cell Lines: The PBMEC/C1-2 and ECV304 cell lines have been employed in Transwell models to study the transport of NSAIDs across the blood-brain barrier. plos.org
These existing cell models can be readily adapted to study this compound, allowing for the investigation of its effects on cell viability, proliferation, and specific cellular pathways. mdpi.com
Model Membranes: The interaction of drugs with biological membranes is a critical step in their absorption and distribution. mdpi.com Differential scanning calorimetry (DSC) and fluorescence spectroscopy using model membranes, such as 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) phospholipid bilayers, have been used to characterize the interaction of new meloxicam derivatives with lipid bilayers. mdpi.comnih.govnih.gov These studies have shown that meloxicam analogs can intercalate into and alter the properties of these model membranes. nih.govnih.gov Such techniques could be applied to this compound to understand how its specific structure influences membrane interactions.
Innovative Applications in Isotopic Labeling for Pathway Tracing and Analytical Standards
The presence of deuterium (B1214612) in this compound makes it inherently valuable for applications involving isotopic labeling.
Analytical Standards: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification due to their similar chemical properties to the analyte but distinct mass. researchgate.net A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of meloxicam in human plasma using meloxicam-d3 (B562387) as a stable isotope-labeled internal standard. researchgate.net This demonstrates the established utility of deuterated meloxicam analogs in pharmacokinetic studies. This compound, with its five deuterium atoms, is well-suited for similar applications. scbt.com
Metabolic Pathway Tracing: Isotopically labeled compounds are instrumental in tracing the metabolic fate of drugs. thieme-connect.de The deuterium atoms on the ethyl group of this compound can serve as a metabolic tag. By tracking the deuterated fragments using mass spectrometry, researchers can elucidate the metabolic pathways of this compound and compare them to those of non-deuterated analogs. This can provide insights into how the ethyl-imine modification and deuteration affect its biotransformation. The use of ¹⁴C-labeled meloxicam in metabolic studies has already been established, providing a precedent for such investigations. researchgate.net
Design of High-Throughput Screening Assays for Related Chemical Entities
To efficiently explore the biological activity of a library of newly synthesized analogs based on the this compound core, the development of high-throughput screening (HTS) assays is essential.
A near-infrared (NIR) chemometric method has been developed for the high-throughput assay of meloxicam in powder blends, demonstrating the feasibility of HTS for this class of compounds. mdpi.com Furthermore, various screening libraries containing meloxicam are available, indicating its inclusion in broader drug discovery efforts. medchemexpress.com
HTS assays could be designed to screen for:
Inhibition of COX-1 and COX-2: To identify analogs with improved potency or selectivity.
Antiproliferative Activity: Using cancer cell lines to discover potential anti-cancer agents.
Modulation of Inflammatory Pathways: Measuring the expression of key inflammatory mediators.
These assays would enable the rapid identification of lead compounds from a library of this compound derivatives for further development.
Q & A
Q. What cross-disciplinary approaches advance research on this compound’s pharmacological applications?
- Methodological Answer : Combine glycomics (e.g., glycoprotein interactions) and biophysical techniques (e.g., surface plasmon resonance) to study target binding. Integrate molecular dynamics simulations to predict metabolic stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
